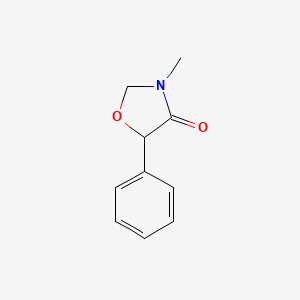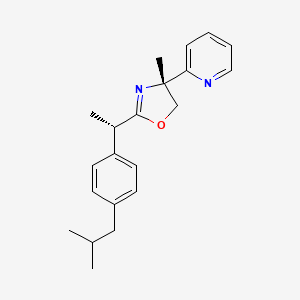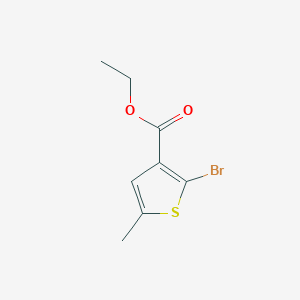![molecular formula C13H15BCl2N2O4 B15207865 {1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-69-1](/img/structure/B15207865.png)
{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a pyrrolidine ring, which is further substituted with a 2,6-dichlorobenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the 2,6-dichlorobenzamido intermediate, which is then coupled with a pyrrolidine derivativeThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is often facilitated by the formation of a tetrahedral boronate complex, which mimics the transition state of enzyme-catalyzed reactions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid.
2,6-Dichlorobenzamide: Shares the dichlorobenzamido group but lacks the boronic acid and pyrrolidine components.
Pyrrolidine-2-boronic acid: Contains the pyrrolidine and boronic acid groups but lacks the dichlorobenzamido substitution.
Uniqueness
The uniqueness of (1-(2-(2,6-Dichlorobenzamido)acetyl)pyrrolidin-2-yl)boronic acid lies in its combination of functional groups, which imparts distinct reactivity and potential for diverse applications. The presence of the dichlorobenzamido group enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Número CAS |
915283-69-1 |
|---|---|
Fórmula molecular |
C13H15BCl2N2O4 |
Peso molecular |
345.0 g/mol |
Nombre IUPAC |
[1-[2-[(2,6-dichlorobenzoyl)amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H15BCl2N2O4/c15-8-3-1-4-9(16)12(8)13(20)17-7-11(19)18-6-2-5-10(18)14(21)22/h1,3-4,10,21-22H,2,5-7H2,(H,17,20) |
Clave InChI |
YFJWJINWDUEJAY-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCCN1C(=O)CNC(=O)C2=C(C=CC=C2Cl)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
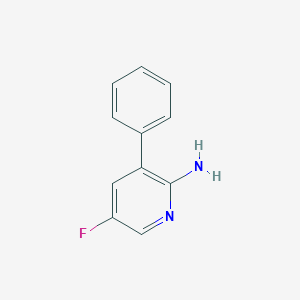
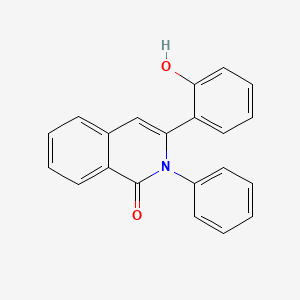



![1-(2'-(Dicyclohexylphosphino)-6-methoxy-[1,1'-biphenyl]-3-yl)piperidine](/img/structure/B15207873.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B15207874.png)
